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Compound of Interest

Compound Name: 4-Borono-2-methylbenzoic acid

Cat. No.: B574287

Disclaimer: The request specified spectroscopic data for 4-Borono-2-methylbenzoic acid.
While this compound is commercially available, comprehensive public spectroscopic data
(NMR, IR, MS) could not be located in the conducted searches. This guide provides a detailed
analysis of the closely related and more extensively documented compound, 4-Bromo-2-
methylbenzoic acid (CAS No: 68837-59-2), assuming a possible typographical error in the
original query.

This document serves as an in-depth technical resource for researchers, scientists, and
professionals in drug development, detailing the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 4-Bromo-2-methylbenzoic acid.

Mass Spectrometry (MS)

Mass spectrometry of 4-Bromo-2-methylbenzoic acid provides critical information regarding its
molecular weight and fragmentation pattern, aiding in its identification and structural
elucidation.

Data Presentation

The primary mass spectrometry data, obtained via Gas Chromatography-Mass Spectrometry
(GC-MS), is summarized below.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b574287?utm_src=pdf-interest
https://www.benchchem.com/product/b574287?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value Source
Library Main Library NIST[1]
Total Peaks 125 NIST[1]
m/z Top Peak 89 NIST[1]
m/z 2nd Highest 63 NIST[1]
m/z 3rd Highest 196 NIST[1]

Table 1: Key Mass Spectrometry Peaks for 4-Bromo-2-methylbenzoic acid.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 4-Bromo-2-methylbenzoic acid is prepared in a
volatile organic solvent (e.g., methanol or dichloromethane).

Injection: A small volume (typically 1 pL) of the prepared sample is injected into the gas
chromatograph.

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g.,
helium) through a capillary column. The components of the sample are separated based on
their boiling points and interactions with the column's stationary phase.

lonization: As the separated components elute from the GC column, they enter the mass
spectrometer's ion source. Electron lonization (El) is a common method, where the
molecules are bombarded with a high-energy electron beam (typically 70 eV). This process
removes an electron from the molecule, forming a positively charged molecular ion (M+) and
causing fragmentation.

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a
guadrupole) based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z, generating a
mass spectrum.
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Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in 4-Bromo-2-methylbenzoic
acid by measuring the absorption of infrared radiation.

Data Presentation

While specific peak values are not detailed in the search results, the expected characteristic
absorption bands for the functional groups in 4-Bromo-2-methylbenzoic acid are presented

below.
Functional Group Expected Wavenumber Vibration Type
(cm~)
O-H (Carboxylic Acid) 3300 - 2500 (broad) Stretching
C-H (Aromatic) 3100 - 3000 Stretching
C-H (Methyl) 2980 - 2870 Stretching
C=0 (Carboxylic Acid) 1710 - 1680 Stretching
C=C (Aromatic Ring) 1600 - 1450 Stretching
C-O (Carboxylic Acid) 1320 - 1210 Stretching
C-Br 680 - 515 Stretching

Table 2: Expected Infrared Absorption Bands for 4-Bromo-2-methylbenzoic acid.

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

FTIR spectra for this compound have been recorded using both Potassium Bromide (KBr)
pellet and Attenuated Total Reflectance (ATR) techniques on a Bruker Tensor 27 FT-IR
spectrometer.[1]

o KBr Pellet Method:
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o A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry
KBr powder in an agate mortar.

o The mixture is then compressed under high pressure in a die to form a thin, transparent
pellet.

o The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is

recorded.

e ATR Method:
o A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).
o Pressure is applied to ensure good contact between the sample and the crystal.

o The IR beam is directed through the crystal, where it reflects internally and penetrates a
small distance into the sample at the points of reflection.

o The resulting attenuated IR beam is directed to the detector to generate the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. Specific, verified *H and 13C NMR data for 4-Bromo-2-methylbenzoic acid were not
available in the search results. The following tables outline the expected signals based on the

molecular structure.

Data Presentation: *H NMR

Expected Chemical

Proton Environment _ Multiplicity Integration
Shift (8, ppm)

-COOH ~11-13 Singlet (broad) 1H

Aromatic CH ~7.5-8.0 Multiplet 3H

-CHs ~24-2.6 Singlet 3H

Table 3: Predicted *H NMR Spectral Data for 4-Bromo-2-methylbenzoic acid.
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Data Presentation: *C NMR

Carbon Environment Expected Chemical Shift (8, ppm)
-COOH ~170-175

Aromatic C-Br ~120 - 125

Aromatic C-H ~128 - 135

Aromatic C-COOH ~130 - 135

Aromatic C-CHs ~138 - 142

-CHs ~20-25

Table 4: Predicted 3C NMR Spectral Data for 4-Bromo-2-methylbenzoic acid.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 4-Bromo-2-methylbenzoic acid is dissolved in
a deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube. A small amount of an
internal standard, such as tetramethylsilane (TMS), may be added.

e Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and
the magnetic field is shimmed to achieve homogeneity.

o Data Acquisition:

o For H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters
include the spectral width, acquisition time, relaxation delay, and the number of scans.

o For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum to singlets for each unique carbon. A larger number of scans is usually required
due to the lower natural abundance of the 13C isotope.

o Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to
produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and
referenced to the internal standard (TMS at 0.00 ppm).
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Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Bromo-2-methylbenzoic acid.

General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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